N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c1-2-28-20-15-13-19(14-16-20)23(27)26-24-25-21(17-9-5-3-6-10-17)22(29-24)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCNYUNRBZOMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the ethoxybenzamide group. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring, followed by acylation to introduce the benzamide moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound
Scientific Research Applications
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and synthetic differences between the target compound and related analogs from the literature:
Key Observations:
- Core Heterocycles : The thiazole in the target compound differs from triazoles and imidazoles in electronic properties and ring strain, which may affect binding to biological targets. Triazoles (e.g., compounds [7–9]) exhibit tautomerism, while thiazoles are less prone to this behavior .
- Substituent Effects : The ethoxy group in the target compound contrasts with sulfonyl (compounds [7–9]), thioether (compound 2), and chlorophenyl (etobenzanid) groups. Ethoxy may offer moderate electron-donating effects compared to electron-withdrawing sulfonyl or halogen substituents.
- Spectral Data : IR spectroscopy is critical for identifying functional groups. For example, the absence of C=O bands in triazole-thiones confirms cyclization, while C=S stretches (~1250 cm⁻¹) are consistent across thione-containing analogs.
Biological Activity
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-ethoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound is characterized by a thiazole ring substituted with diphenyl groups and an ethoxybenzamide moiety. Its IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H20N2O2S |
| CAS Number | 312756-14-2 |
The biological activity of this compound is believed to involve interactions with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.
Research indicates that the compound can modulate the activity of various proteins, leading to effects such as apoptosis in cancer cells and anti-inflammatory responses.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines. For instance, it was shown to reduce the viability of breast cancer cells by inducing apoptosis through caspase activation .
- Mechanistic Insights : The compound has been found to downregulate key survival pathways in cancer cells, such as the PI3K/Akt pathway. This downregulation leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .
Antimicrobial Activity
This compound also exhibits antimicrobial properties:
- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, studies indicate a notable inhibitory effect on Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal explored the efficacy of this compound in a mouse model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues .
Case Study 2: Antimicrobial Testing
In another study focusing on its antimicrobial properties, this compound was tested against clinical isolates of resistant bacterial strains. The results showed that the compound effectively inhibited growth at low concentrations (MIC values), suggesting its potential as a therapeutic agent against resistant infections .
Q & A
Q. Basic/Intermediate
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C–N = 1.33–1.37 Å), torsion angles, and hydrogen-bonding networks. SHELX software (e.g., SHELXL for refinement) is commonly used, with data collection on diffractometers like Bruker SMART CCD .
- Spectroscopy : ¹H NMR to confirm substituent integration and IR for functional groups (e.g., amide C=O at ~1650 cm⁻¹) .
How is the antitumor activity of thiazole-based compounds evaluated in preclinical studies?
Q. Intermediate
- NCI’s Developmental Therapeutic Program (DTP) : Compounds are screened against 60 human cancer cell lines. Activity is quantified via GI₅₀ (50% growth inhibition) and LC₅₀ (50% lethal concentration) values .
- Mechanistic assays : Target validation using enzymatic inhibition studies (e.g., glycogen synthase kinase-3 or cyclooxygenase) .
How can discrepancies between spectroscopic data and crystallographic results be resolved?
Q. Advanced
- Tautomerism analysis : For compounds like imidazole-carboxamides, tautomeric forms (e.g., keto-enol) may cause spectral inconsistencies. SCXRD and DFT calculations can validate dominant tautomers .
- Multi-method validation : Cross-check using ¹³C NMR, high-resolution mass spectrometry (HRMS), and temperature-dependent NMR to detect dynamic equilibria .
What strategies improve reaction yields and purity in thiazole-carboxamide synthesis?
Q. Advanced
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce yields due to side reactions. Ethanol with glacial acetic acid is preferred for condensation steps .
- One-pot synthesis : Combining chloroacetamide, sulfur, and ethylenediamine in a single step reduces intermediate isolation, though yields may vary (65–85%) .
How do structural modifications on the benzamide moiety influence biological activity?
Q. Advanced
- Substituent effects : Electron-withdrawing groups (e.g., -CF₃) on the benzamide ring enhance metabolic stability and target binding. For example, 4-trifluoromethyl derivatives show improved antiparasitic activity .
- Thiazole ring modifications : Adding morpholine or alkyl chains (e.g., 5-R-benzyl) increases lipophilicity, improving membrane permeability in anticancer assays .
What challenges arise in crystallographic refinement of thiazole derivatives, and how are they addressed?
Q. Advanced
- Disorder modeling : Flexible substituents (e.g., ethoxy groups) may require multi-conformational refinement. SHELXL’s PART instruction partitions occupancy for disordered atoms .
- Twinned data : For non-merohedral twinning, the HKLF5 format in SHELXTL reframes intensity data to correct for overlapping reflections .
What computational methods support structure-activity relationship (SAR) studies for thiazole derivatives?
Q. Advanced
- Docking simulations : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like PFOR enzymes. Key interactions include π-π stacking between thiazole rings and aromatic residues .
- QSAR modeling : Hammett constants (σ) for substituents correlate with bioactivity trends, guiding rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
